molecular formula C9H9F3OS B3143765 4-Trifluoromethylphenylthioethanol CAS No. 535937-56-5

4-Trifluoromethylphenylthioethanol

Cat. No.: B3143765
CAS No.: 535937-56-5
M. Wt: 222.23 g/mol
InChI Key: CTBDPWZFUOFNIH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Trifluoromethylphenylthioethanol can be achieved through several methods. One common approach involves the reaction of 4-trifluoromethylphenylthiol with ethylene oxide under basic conditions. This reaction typically requires a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack of the thiol group on the ethylene oxide, resulting in the formation of the desired thioethanol compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of flow chemistry allows for better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Trifluoromethylphenylthioethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and alcohols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Trifluoromethylphenylthioethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 4-Trifluoromethylphenol
  • 4-Trifluoromethylbenzyl alcohol
  • 4-Trifluoromethylthiophenol

Comparison: Compared to these similar compounds, 4-Trifluoromethylphenylthioethanol is unique due to the presence of both a trifluoromethyl group and a thioethanol moiety. This combination imparts distinct chemical and physical properties, such as increased reactivity and stability, making it a valuable compound in various applications .

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]sulfanylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3OS/c10-9(11,12)7-1-3-8(4-2-7)14-6-5-13/h1-4,13H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBDPWZFUOFNIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)SCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Chlorobenzotrifluoride (31.36 ml, 235.26 mmol) was dissolved in anhydrous DMF (200 ml), and mercaptoethanol (15.00 ml, 213.87 mmol) and K2CO3 (38.43 g, 278.06 mmol) were added thereto. The mixture was stirred for 30 minutes at room temperature and then refluxed. After 15 hours have passed, the reaction mixture was cooled to room temperature and the reaction was stopped by adding distilled water. The reaction mixture was extracted with diethyl ether, and the organic layer was washed with aqueous NH4Cl solution, dried over anhydrous MgSO4, and concentrated. The reaction solution thus concentrated was purified by silica gel column chromatography (EA/n-hexane=1/3, v/v) to give 2-(4-trifluoromethyl-phenylsulfanyl)-ethanol (32.11 g, 67.56%) of a colorless oil.
Quantity
31.36 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
mercaptoethanol
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
38.43 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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